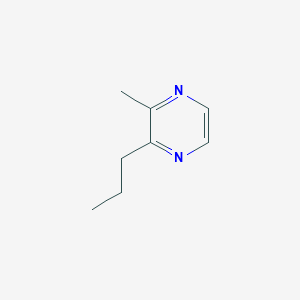

2-Metil-3-propilpirazina

Descripción general

Descripción

El hidrocloruro de N-Desetilsunitinib es un metabolito activo principal del fármaco anticancerígeno sunitinib. Es un inhibidor de la tirosina quinasa multidiana, lo que significa que puede inhibir varios tipos de tirosina quinasas que están involucradas en el crecimiento y la propagación de las células cancerosas .

Aplicaciones Científicas De Investigación

Applications in Food Science

2-Methyl-3-propylpyrazine is primarily recognized for its role as a flavoring agent. Its nutty and earthy aroma makes it appealing in various food products:

- Flavoring Agent : Widely used in the food industry to enhance flavors in snacks, sauces, and baked goods. It contributes to the overall sensory experience of products by providing a rich, roasted note.

- Research Insights : Studies have shown that pyrazines, including 2-methyl-3-propylpyrazine, are formed during the Maillard reaction—a chemical reaction between amino acids and reducing sugars that gives browned foods their characteristic flavor. This reaction is crucial in the development of flavors in roasted coffee and grilled meats .

Applications in Fragrance

In the fragrance industry, 2-methyl-3-propylpyrazine is valued for its unique scent profile:

- Fragrance Ingredient : Utilized in perfumes and scented products due to its pleasant nutty aroma. It can be found in various personal care products such as deodorants and lotions .

Potential Therapeutic Applications

Emerging research indicates that pyrazine derivatives may have therapeutic potential:

- Biological Activity : Some studies suggest that pyrazines exhibit anti-thrombotic and analgesic properties. For instance, they may relax smooth muscles and inhibit platelet aggregation, which could be beneficial in cardiovascular treatments .

Flavor Development in Food Products

A study investigated the formation of pyrazines from glucose-ammonia model systems under various conditions. The results indicated that 2-methyl-3-propylpyrazine was one of the predominant compounds formed during these reactions, highlighting its significance in flavor development .

Fragrance Composition

Research on fragrance formulations revealed that 2-methyl-3-propylpyrazine contributes significantly to the overall scent profile of certain perfumes. Its inclusion can enhance the complexity of fragrances, making them more appealing to consumers .

Health Implications

A feeding study involving pyrazine derivatives indicated potential health benefits associated with their consumption. The study suggested that these compounds could play a role in improving cardiovascular health due to their relaxing effects on blood vessels .

Mecanismo De Acción

El hidrocloruro de N-Desetilsunitinib ejerce sus efectos inhibiendo múltiples tirosina quinasas receptoras (RTK), incluidas las receptoras del factor de crecimiento endotelial vascular (VEGFR), las receptoras del factor de crecimiento derivado de plaquetas (PDGFR) y KIT. Estas RTK están involucradas en el crecimiento tumoral, la angiogénesis (formación de nuevos vasos sanguíneos) y la progresión metastásica del cáncer. Al inhibir estas RTK, el hidrocloruro de N-Desetilsunitinib puede reducir el crecimiento y la propagación del tumor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de N-Desetilsunitinib se sintetiza mediante la desmetilación del sunitinib. El proceso implica el uso de reactivos y condiciones específicas para eliminar el grupo etilo del sunitinib, lo que da como resultado la formación de N-Desetilsunitinib.

Métodos de producción industrial

La producción industrial del hidrocloruro de N-Desetilsunitinib implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce normalmente en un entorno controlado para mantener su estabilidad y eficacia.

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de N-Desetilsunitinib experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Las condiciones suelen implicar temperaturas y niveles de pH controlados para garantizar que las reacciones deseadas ocurran de manera eficiente .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del hidrocloruro de N-Desetilsunitinib, que pueden tener diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

Sunitinib: El compuesto original del que se deriva el hidrocloruro de N-Desetilsunitinib. Tiene efectos inhibidores similares de la tirosina quinasa, pero se metaboliza para formar hidrocloruro de N-Desetilsunitinib.

Sorafenib: Otro inhibidor de la tirosina quinasa multidiana utilizado en el tratamiento del cáncer. Tiene una estructura química diferente, pero mecanismos de acción similares.

Pazopanib: Un inhibidor de la tirosina quinasa utilizado para tratar el carcinoma de células renales y el sarcoma de tejidos blandos. .

Singularidad

El hidrocloruro de N-Desetilsunitinib es único debido a sus efectos inhibidores específicos sobre múltiples RTK y su función como metabolito activo principal del sunitinib. Contribuye significativamente a los efectos terapéuticos del sunitinib y tiene propiedades farmacocinéticas y farmacodinámicas distintas .

Actividad Biológica

2-Methyl-3-propylpyrazine (CAS Number: 15986-80-8) is an organic compound belonging to the class of pyrazines, which are characterized by a six-membered aromatic heterocycle containing nitrogen atoms. This compound is known for its nutty flavor and is found in various food products, particularly in the context of flavor chemistry. This article explores the biological activity of 2-methyl-3-propylpyrazine, including its physiological roles, potential health effects, and relevant research findings.

- Chemical Formula : C8H12N2

- Molecular Weight : 136.1943 g/mol

- IUPAC Name : 2-methyl-3-propylpyrazine

- Structure :

Biological Role

2-Methyl-3-propylpyrazine has been identified as a nutrient and plays a role in the flavor profile of various foods. Its biological activity primarily relates to its sensory properties rather than direct physiological effects on human health. However, its presence in food products raises questions about its safety and potential health implications.

Sources and Occurrence

This compound is naturally found in certain plants, including Perilla frutescens, and is commonly detected in food items such as bell peppers and wines. Its detection in these sources indicates its significance in flavor chemistry and food science.

Flavor Chemistry

Research indicates that 2-methyl-3-propylpyrazine contributes to the nutty flavor profile in various foods. Its sensory attributes make it a focus of studies aimed at understanding flavor enhancement and aroma development in culinary applications .

Analytical Methods

The determination of pyrazines, including 2-methyl-3-propylpyrazine, has been facilitated by advancements in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). These methods enable precise quantification in complex matrices like wines and food products .

Detection in Wine

A study focused on the detection of various pyrazines in wine highlighted that 2-methyl-3-propylpyrazine can be reliably identified using GC-MS techniques. The study provided analytical parameters that included recovery rates and detection limits, underscoring the compound's relevance in wine flavor profiles .

Flavor Enhancement Studies

Another investigation explored the role of different pyrazines, including 2-methyl-3-propylpyrazine, in enhancing flavor perception. The findings indicated that even low concentrations could significantly impact taste perception, suggesting potential applications in food formulation .

Summary Table of Analytical Parameters

Propiedades

IUPAC Name |

2-methyl-3-propylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWKNALRUSOTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051758 | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

189.00 to 190.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15986-80-8 | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-propylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-propylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-methyl-3-propylpyrazine in perilla seed oil?

A: This study marks the first-ever identification of 2-methyl-3-propylpyrazine in perilla seed oil. [] This discovery contributes to a deeper understanding of the oil's flavor profile, as pyrazines are known to contribute to roasted, nutty, and earthy aromas. Further research can explore the specific sensory attributes contributed by 2-methyl-3-propylpyrazine and its potential impact on consumer perception of perilla seed oil.

Q2: How does the roasting process affect the concentration of 2-methyl-3-propylpyrazine in perilla seed oil?

A: While the study doesn't isolate the specific impact on 2-methyl-3-propylpyrazine, it highlights that roasting significantly influences the overall pyrazine content in perilla seed oil. [] Darker roasts, in particular, were found to contain a higher concentration of pyrazines compared to lighter roasts. This suggests that the roasting process likely plays a role in the formation or release of 2-methyl-3-propylpyrazine, contributing to the distinct aroma of roasted perilla seed oil.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.